molecular formula C23H20ClFN2O2 B11115981 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole

3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11115981
M. Wt: 410.9 g/mol
InChI Key: GWSVNZFGUZUIRX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative with a molecular formula of C₂₃H₂₀ClFN₂O₂ and a molecular weight of 410.87 g/mol . Its structure features a dihydropyrazole core substituted with halogenated (4-chlorophenyl and 2-fluorophenyl) and methoxylated (2,4-dimethoxyphenyl) aromatic groups. Key physicochemical properties include a high logP value of 6.34, indicating significant lipophilicity, and a polar surface area of 28.79 Ų, which may influence its bioavailability and intermolecular interactions .

The compound has been synthesized via one-pot multicomponent reactions under controlled conditions, with structural validation through UV-Vis, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy . Density functional theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set have confirmed its near-planar geometry, except for the perpendicular orientation of the 2-fluorophenyl group relative to the pyrazoline plane .

Properties

Molecular Formula

C23H20ClFN2O2

Molecular Weight

410.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C23H20ClFN2O2/c1-28-17-11-12-18(23(13-17)29-2)22-14-20(15-7-9-16(24)10-8-15)26-27(22)21-6-4-3-5-19(21)25/h3-13,22H,14H2,1-2H3

InChI Key

GWSVNZFGUZUIRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Knorr-Type Cyclocondensation

The classical Knorr synthesis involves reacting 1,3-diketones with hydrazines to form pyrazoles. For dihydro-pyrazoles, modified conditions are employed to prevent full aromatization. For example, Girish et al. demonstrated that nano-ZnO catalyzed cyclocondensation of ethyl acetoacetate with phenylhydrazine yields 1,3,5-substituted pyrazoles in 95% yield under mild conditions. Adapting this method, the target compound’s 2,4-dimethoxyphenyl and 4-chlorophenyl groups could originate from a custom 1,3-diketone precursor.

Claisen-Schmidt Condensation for α,β-Unsaturated Ketones

α,β-Unsaturated ketones (chalcones) serve as critical intermediates for pyrazole synthesis. Harigae et al. reported a one-pot method where terminal alkynes react with aldehydes and iodine to form chalcones, which subsequently cyclize with hydrazines to yield 3,5-substituted pyrazoles with 68–99% yields. This approach is relevant for introducing the 2-fluorophenyl and 4-chlorophenyl groups via tailored aldehydes.

Stepwise Synthesis of 3-(4-Chlorophenyl)-5-(2,4-Dimethoxyphenyl)-1-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazole

Synthesis of the Chalcone Intermediate

The first step involves preparing a chalcone derivative through Claisen-Schmidt condensation. For example:

  • Reactants :

    • 2,4-Dimethoxyacetophenone (ketone component)

    • 4-Chlorobenzaldehyde (aldehyde component)

  • Conditions :

    • Base catalyst (NaOH or KOH) in ethanol

    • Reflux for 6–12 hours

  • Outcome :

    • Formation of (E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

This step is critical for establishing the substitution pattern at the 3- and 5-positions of the pyrazole ring.

Cyclization with Hydrazine Derivatives

The chalcone intermediate is treated with 2-fluorophenylhydrazine to form the dihydro-pyrazole core:

  • Reactants :

    • Chalcone intermediate

    • 2-Fluorophenylhydrazine

  • Conditions :

    • Acidic or neutral conditions (e.g., acetic acid or ethanol)

    • Reflux for 4–8 hours

  • Mechanism :

    • Hydrazine attacks the α,β-unsaturated ketone, followed by cyclization and partial reduction to retain the C4–C5 single bond.

  • Regioselectivity :

    • The electron-withdrawing 4-chlorophenyl group directs hydrazine attack to the β-position, ensuring correct regiochemistry.

Functionalization and Purification

Post-cyclization, the crude product is purified via recrystallization or column chromatography. Crystallographic studies (e.g., Source) highlight the use of ethanol-DMF mixtures (3:2 v/v) for obtaining high-purity crystals.

Key Reaction Parameters and Optimization

Solvent and Catalyst Effects

ParameterOptimal ConditionImpact on Yield/Selectivity
Solvent Ethanol or DMFEnhances solubility of intermediates
Catalyst Nano-ZnO or KOHAccelerates cyclocondensation
Temperature Reflux (78–100°C)Balances reaction rate and decomposition

Regioselectivity Control

The presence of electron-donating (2,4-dimethoxy) and withdrawing (4-chloro, 2-fluoro) groups influences regioselectivity:

  • 2,4-Dimethoxyphenyl : Stabilizes positive charge during cyclization, favoring attack at the carbonyl carbon.

  • Fluorophenyl Hydrazine : Steric effects from the ortho-fluoro group reduce isomer formation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR :

    • δ 5.2–5.5 ppm (C4–H and C5–H of dihydro-pyrazole)

    • δ 7.2–8.1 ppm (aromatic protons)

  • 13C NMR :

    • δ 160–165 ppm (C=O of chalcone intermediate)

    • δ 55–60 ppm (methoxy groups)

Crystallographic Insights

Single-crystal X-ray diffraction (Source) reveals:

  • Nearly coplanar pyrazole and aromatic rings (dihedral angles < 12°).

  • π–π stacking between pyrazole and tolyl rings stabilizes the crystal lattice.

Comparative Analysis of Alternative Routes

1,3-Dipolar Cycloaddition

Dadiboyena et al. synthesized trisubstituted pyrazoles via nitrilimine cycloaddition. While feasible, this method requires stringent conditions and offers lower yields (72–88%) compared to cyclocondensation.

Challenges and Limitations

  • Isomer Formation : Competing regioisomers may arise if substituent electronic effects are unbalanced.

  • Purification Complexity : Methoxy and halogen groups increase polarity, complicating column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the realm of anti-inflammatory and antimicrobial effects.

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study highlighted that compounds with similar structures to 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole demonstrated significant COX-2 inhibition with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazole derivatives exhibit activity against various bacterial strains. For instance, a synthesis of novel substituted pyrazoles showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance biological activity.

Reaction Pathways

The compound can be synthesized through various pathways including:

  • Condensation Reactions : Utilizing appropriate reactants to form the pyrazole ring.
  • Substitution Reactions : Modifying substituents on the aromatic rings to enhance solubility and bioactivity.

These methodologies are critical for optimizing the pharmacological properties of the compound .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Case Study: Anti-inflammatory Efficacy

In a comparative study, derivatives of this pyrazole were tested against established anti-inflammatory agents. The findings indicated that certain derivatives exhibited a higher selectivity for COX-2 inhibition while minimizing adverse effects typically associated with NSAIDs .

Case Study: Antimicrobial Evaluation

A series of synthesized pyrazole derivatives were tested for antimicrobial activity against various pathogens. The results demonstrated significant inhibition rates, particularly against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Antiviral Activity

  • Compound 4 : Demonstrates antimicrobial activity (MIC: 8–16 µg/mL) but lacks protease-targeted data .

Anti-Inflammatory and Analgesic Activity

  • 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole : Reduces carrageenan-induced edema by 68% at 50 mg/kg, comparable to indomethacin .
  • 1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one : Exhibits weak anti-inflammatory activity (30% inhibition at 100 mg/kg) .

Structural-Activity Relationships (SAR)

  • Fluorine Substitution : The 2-fluorophenyl group in the target compound enhances binding to viral proteases via C-F⋯H-N interactions .
  • Methoxy Positioning : 2,4-Dimethoxy groups improve solubility compared to 3,4-dimethoxy analogs, as seen in CPMPP .
  • Dihydro Core : Retention of the 4,5-dihydro-1H-pyrazole ring is critical for conformational flexibility, enabling interactions with biological targets .

Research Findings and Data Tables

Table 2: DFT-Derived Electronic Properties

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Dipole Moment (Debye)
Target Compound −6.12 −1.98 4.14 3.45
CPMPP −5.89 −1.75 4.14 4.02

Biological Activity

The compound 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H19ClF N2O2
  • Molecular Weight : 352.82 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar pyrazole compounds inhibited the proliferation of A-431 and Jurkat cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through its ability to inhibit cyclooxygenases (COX-1 and COX-2). Inhibition of these enzymes is crucial for reducing inflammation and pain. The presence of halogen substituents (chlorine and fluorine) is believed to enhance its inhibitory effects on these targets .

Antimicrobial Activity

Compounds in the pyrazole class have exhibited antimicrobial properties against a range of pathogens. Preliminary bioassays indicated that derivatives similar to this compound displayed good antibacterial and antifungal activities, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act by binding to active sites on target enzymes such as COX or various kinases involved in cancer progression.
  • Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways related to cell growth and apoptosis.
  • Disruption of Cellular Processes : It may interfere with DNA replication or protein synthesis, leading to cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives:

  • Anticancer Studies : A study reported that a closely related pyrazole compound inhibited tumor growth in xenograft models by inducing apoptosis in tumor cells .
  • Anti-inflammatory Effects : Research highlighted the ability of similar compounds to significantly reduce inflammation markers in animal models, showcasing their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy : A comparative study demonstrated that certain pyrazole derivatives exhibited potent activity against drug-resistant bacterial strains, indicating their potential role in combating antibiotic resistance .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of A-431 and Jurkat cell lines
Anti-inflammatoryCOX-1 and COX-2 inhibition
AntimicrobialEffective against various bacterial strains

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole?

The compound is typically synthesized via cyclocondensation reactions. A general procedure involves refluxing a chalcone derivative (e.g., 1,3-diarylprop-2-en-1-one) with hydrazine hydrate in dimethyl sulfoxide (DMSO) under controlled conditions. The reaction progress is monitored by TLC, and the product is purified via recrystallization or column chromatography . For substituted analogs, the Vilsmeier–Haack reaction is employed to introduce aldehyde functionalities, followed by hydrazine cyclization .

Q. Which spectroscopic techniques are essential for characterizing this pyrazole derivative?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and substituent positions. Aromatic protons and diastereotopic hydrogens in the dihydropyrazole ring are diagnostic .
  • IR Spectroscopy : Detection of C=O (if present) and C-N stretching vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

Standard protocols include:

  • Antimicrobial Assays : Agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
  • Enzyme Inhibition Studies : Testing against targets like carbonic anhydrase or cyclooxygenase (COX) using spectrophotometric assays. For example, COX inhibition can be measured via prostaglandin H2_2 synthase activity .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in dihydropyrazole derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. For high-resolution data, anisotropic displacement parameters and hydrogen bonding networks should be analyzed. Twinned crystals require integration of HKLF 5 data and twin-law refinement in SHELXL . Example: The title compound’s analog, 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole, was resolved using SHELXL-2018/3, revealing a dihedral angle of 85.6° between aryl rings .

Q. How can contradictory bioactivity data between studies be resolved?

  • Comparative SAR Analysis : Evaluate substituent effects (e.g., electron-withdrawing groups like -CF3_3 or -Cl) on activity. For instance, 4-methoxy substitution enhances COX-2 selectivity, while 2,4-dichlorophenyl groups improve antimicrobial potency .
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out false positives/negatives .

Q. What computational approaches complement experimental data for structure-activity relationships (SAR)?

  • Molecular Docking : Use crystal structures (e.g., PDB IDs for COX-2 or carbonic anhydrase IX) to predict binding modes. Software like AutoDock Vina or Schrödinger Suite can model interactions with active sites .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with reactivity .

Q. How should researchers address challenges in refining high-resolution or twinned crystallographic data?

  • Data Integration : Use SHELXPRO for scaling and absorption corrections. For twinned data, apply the HKLF 5 format and refine twin fractions iteratively .
  • Validation Tools : Check Rint_{\text{int}} and CC1/2_{1/2} values. For example, a recent study achieved Rint_{\text{int}} = 0.053 and data-to-parameter ratio = 17.9 using SHELXL-2013 .

Q. What safety protocols are critical when handling halogenated pyrazole derivatives?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste Disposal : Neutralize reactive intermediates (e.g., hydrazine) before disposal, following institutional guidelines .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL, SHELXS) for structure solution and refinement .
  • Synthesis : Hydrazine cyclization in DMSO , Vilsmeier–Haack formylation .
  • Bioassays : Microdilution (CLSI M07-A10) for antimicrobial testing , COX inhibition via prostaglandin quantification .

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